molecular formula C6H13NO B2724780 trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine CAS No. 2227748-21-0

trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine

Cat. No.: B2724780
CAS No.: 2227748-21-0
M. Wt: 115.176
InChI Key: IEJKVPGGOZZZNQ-WDSKDSINSA-N
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Description

“trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine” seems to be a complex organic compound. It appears to contain a cyclopropyl group, which is a three-membered ring structure, and a methanamine group, which is an amine group attached to a methane .


Chemical Reactions Analysis

Again, without specific information on “this compound”, it’s challenging to provide an analysis of its chemical reactions. The reactivity of organic compounds can depend on many factors, including their functional groups and structural features .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Methodology Development

  • Multigram Synthesis : An efficient and safe method for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine from readily accessible 4,4,4-trifluorobut-2-enoic acid highlights the utility of cyclopropane-containing compounds in chemical synthesis. The process involves a high-yielding cyclopropane ring formation, demonstrating the compound's role in developing synthetic methodologies (Yarmolchuk et al., 2012).

Biochemical Studies and Enzymatic Activity

  • Enzymatic Activity and Inhibitor Development : Research into phenylcyclopropylamine derivatives, including trans-2-phencylcyclopropylamine, has revealed their significance in biochemical studies due to their wide variety of biological effects. These compounds are utilized in exploring bioactive conformations and developing mechanism-based inhibitors for various enzymes such as monoamine oxidases (MAOs), highlighting their role in biochemical research and potential therapeutic applications (Khan, Suzuki, & Miyata, 2013).

Medicinal Chemistry and Drug Discovery

  • Chemoenzymatic Synthesis : The preparation of (S)-1-Cyclopropyl-2-methoxyethanamine via a chemoenzymatic route, utilizing enzymes such as leucine dehydrogenase for reductive amination, demonstrates the compound's importance in medicinal chemistry. This method provides an efficient route to key chiral intermediates for the synthesis of receptor antagonists, showcasing the compound's application in drug discovery and development (Parker et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific use of “trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine”. For instance, if it’s used as a drug, the mechanism of action would involve how it interacts with biological systems .

Future Directions

The future directions for research on “trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine” would depend on its potential applications. These could range from medicinal chemistry to materials science .

Properties

IUPAC Name

[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-4-6-2-5(6)3-7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJKVPGGOZZZNQ-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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